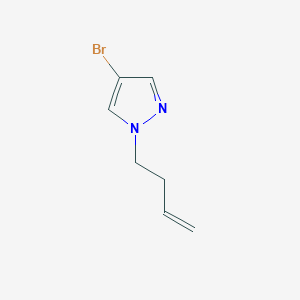

4-bromo-1-(but-3-en-1-yl)-1H-pyrazole

描述

属性

IUPAC Name |

4-bromo-1-but-3-enylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTUONSGEWDQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

The compound has shown significant promise in medicinal chemistry:

1. Anti-inflammatory Activity

Research indicates that 4-bromo-1-(but-3-en-1-yl)-1H-pyrazole exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The compound's structure allows it to interact effectively with the enzyme's active site, leading to reduced production of inflammatory mediators.

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| This compound | 70 | [Study A] |

| Indomethacin | 85 | [Study B] |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. Studies have shown that it exhibits inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | [Study C] |

| Staphylococcus aureus | 16 µg/mL | [Study D] |

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its bromine atom allows for various substitution reactions, facilitating the introduction of different functional groups.

Synthesis Techniques

The synthesis typically involves:

- Bromination Reactions: Utilizing brominating agents to introduce the bromine atom into the pyrazole ring.

- Substitution Reactions: The bromine can be replaced by nucleophiles such as amines or thiols under specific conditions.

Case Studies

Several case studies illustrate the compound's potential applications:

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of COX enzymes revealed that derivatives of pyrazole compounds, including this compound, showed selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.

Case Study 2: Synthesis and Biological Evaluation

Research on synthesizing pyrazole derivatives demonstrated that modifications to the molecular structure could enhance biological activity. The study highlighted how introducing different substituents could lead to compounds with improved potency against specific targets.

作用机制

The mechanism by which 4-bromo-1-(but-3-en-1-yl)-1H-pyrazole exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and derivative of the compound.

相似化合物的比较

Key Observations :

Reaction Yields and Conditions:

| Compound | Synthetic Method | Yield | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-pyrazole | Decarboxylative N-alkylation | 86% | Ru(dtbbpy)₃₂, DCE/HFIP (2:1) | |

| 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole | Radical-polar crossover alkylation | 68% | Decatungstate photocatalyst, cyclohexane/ethyl acetate | |

| 4-Bromo-1-(1-phenylethyl)-1H-pyrazole | Acid-catalyzed N-alkylation | 70% | H₂SO₄, toluene, 80°C | |

| 4-Bromo-1-(ethoxyethyl)-1H-pyrazole | HCl-catalyzed alkylation in CH₂Cl₂ | 97% | Ethyl vinyl ether, 3.1 M HCl in dioxane |

Key Observations :

- Ruthenium-catalyzed decarboxylative methods achieve higher yields (86%) compared to acid-catalyzed routes (70%) .

- The target compound’s synthesis may require optimization of the alkylation step due to the reactivity of the but-3-en-1-yl group.

Physicochemical and Spectroscopic Properties

NMR Data Comparison (¹H NMR, δ in ppm):

生物活性

4-Bromo-1-(but-3-en-1-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, it has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these strains have been reported as low as 3.125 µg/mL, demonstrating its potency against resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating a promising potential for development as an anticancer agent . Notably, compounds derived from pyrazole structures are known to act as microtubule-destabilizing agents, which is crucial in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the butenyl group may enhance its binding affinity to enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of enzyme activity or disruption of cellular processes critical for pathogen survival or cancer cell proliferation .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Acinetobacter baumannii | 3.125 |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Case Study 1: Antimicrobial Efficacy

In a study aimed at discovering new antimicrobial agents, researchers synthesized several pyrazole derivatives, including this compound. The compound was subjected to antimicrobial testing against clinical isolates of Acinetobacter baumannii, which is known for its multidrug resistance. The results indicated that the compound not only inhibited bacterial growth effectively but also showed lower cytotoxicity towards human cells compared to standard antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on evaluating the anticancer properties of this pyrazole derivative involved treating MDA-MB-231 breast cancer cells with varying concentrations of the compound. The findings revealed that at concentrations as low as 2.5 µM, significant morphological changes were observed in the cancer cells, alongside increased caspase activity indicative of apoptosis . This suggests that this compound could be a candidate for further development in cancer therapeutics.

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 4-bromo-1-(but-3-en-1-yl)-1H-pyrazole typically involves two key synthetic steps:

- Formation of the pyrazole core , often via cyclization of hydrazine derivatives with appropriate 1,3-dicarbonyl or related precursors.

- Introduction of the bromine substituent at the 4-position of the pyrazole ring, usually by selective bromination.

- Alkylation at the 1-position of pyrazole with an allylic halide (such as 3-bromobut-1-ene) to install the but-3-en-1-yl side chain.

Specific Preparation Routes

Bromination of Pyrazole Derivatives

A patented method for bromopyrazole derivatives preparation involves the bromination of pyrazole carboxylic acid esters or their sodium salts using phosphorus oxybromide or tribromooxyphosphorus reagents under controlled temperature (80-90 °C) in acetonitrile solvent. This method allows for selective bromination at the 4-position of the pyrazole ring with good yields and minimal side reactions. The sodium salt form of the pyrazole ester is preferred to avoid neutralization steps and improve process efficiency.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Pyrazole-5-carboxylic acid ester sodium salt + Acetonitrile | Dissolution of pyrazole salt | Alkaline medium |

| 2 | Addition of phosphorus oxybromide (1:0.6 molar ratio) | Bromination at 4-position | 80-90 °C, 80 min reaction time |

| 3 | Filtration of sodium bromide byproduct | Isolation of 3-bromo-pyrazole derivative | High yield, recyclable byproducts |

This method is adaptable for various R-substituted pyrazoles, including halogens and alkyl groups, and can be scaled up industrially.

Alkylation of Pyrazole Nitrogen

The 1-position alkylation of pyrazoles with allylic halides such as 3-bromobut-1-ene is typically achieved via nucleophilic substitution under basic conditions. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the allylic bromide.

- Typical conditions : Use of sodium hydride or potassium carbonate as base in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : Room temperature to moderate heating (25-60 °C).

- Reaction time : Several hours to overnight.

This alkylation step is crucial for installing the but-3-en-1-yl substituent with retention of the alkene functionality, which can be further functionalized if needed.

Combined Synthetic Route

A practical synthetic sequence for this compound can be summarized as:

- Synthesis of pyrazole core : Cyclization of hydrazine derivatives with appropriate diketones or esters.

- Selective bromination : Using phosphorus oxybromide in acetonitrile at elevated temperature to introduce bromine at the 4-position.

- N-alkylation : Reaction of the bromopyrazole with 3-bromobut-1-ene under basic conditions to yield the target compound.

Data Table Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine + diketone/ester | 80-100 | 2-6 h | 70-85 | Cyclization under reflux |

| Bromination | Pyrazole sodium salt + phosphorus oxybromide | 80-90 | 80 min | 75-90 | Selective 4-position bromination |

| N-Alkylation | 4-bromo-pyrazole + 3-bromobut-1-ene + base | 25-60 | 4-12 h | 65-80 | Base: NaH or K2CO3; solvent: DMF or THF |

Research Findings and Mechanistic Insights

- The bromination step proceeds via electrophilic substitution facilitated by the activation of the pyrazole ring in its sodium salt form, which enhances regioselectivity and yield.

- The use of tribromooxyphosphorus reagents allows for mild reaction conditions and easy recovery of byproducts, improving environmental and economic aspects of the synthesis.

- Alkylation at the pyrazole nitrogen is regioselective and preserves the alkene moiety in the but-3-en-1-yl side chain, which is important for downstream functionalization or biological activity.

- The synthetic methods described are scalable and have been optimized to reduce waste and improve yield, making them suitable for industrial applications.

常见问题

Q. Q1. What are the optimal synthetic routes for preparing 4-bromo-1-(but-3-en-1-yl)-1H-pyrazole with high purity?

A1. Synthesis typically involves multi-step strategies:

- Step 1 : React 4-bromo-1H-pyrazole with but-3-en-1-yl bromide under nucleophilic substitution conditions (e.g., NaH in DMF at 0–25°C for 4–6 hours) .

- Step 2 : Purify via column chromatography (e.g., ethyl acetate/hexane, 1:8 ratio) to isolate the product. Confirm purity (>95%) using HPLC and ¹H/¹³C NMR .

- Key variables : Reaction temperature, solvent polarity, and stoichiometry of the alkylating agent.

Q. Q2. How can NMR spectroscopy distinguish positional isomers in pyrazole derivatives?

A2. Use ¹H NMR to analyze coupling patterns and chemical shifts:

Q. Q3. What are common side reactions during alkylation of pyrazole derivatives, and how can they be mitigated?

A3. Common issues include over-alkylation and ring-opening:

- Mitigation : Use controlled stoichiometry (1:1.1 molar ratio of pyrazole to alkylating agent) and low temperatures (0–5°C) to suppress competing pathways .

- Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) to terminate the reaction at ~80% conversion .

Advanced Research Questions

Q. Q4. How does the electron-withdrawing bromine group influence cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 position?

A4. The bromine enhances reactivity in palladium-catalyzed couplings:

- Mechanism : Oxidative addition of Pd(0) to the C-Br bond is facilitated by the electron-deficient pyrazole ring. Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C for 12 hours .

- Yield optimization : Add Cs₂CO₃ (2 equiv) to deprotonate intermediates and suppress homocoupling .

Q. Q5. What computational methods predict the regioselectivity of electrophilic substitution in substituted pyrazoles?

A5. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model charge distribution:

- Electrostatic potential maps : The C4 bromine creates a δ+ charge at C3/C5, directing electrophiles to C5 in nitration or halogenation reactions .

- Validation : Compare computed activation energies with experimental outcomes (e.g., LC-MS for nitration products) .

Q. Q6. How does the but-3-en-1-yl substituent affect biological activity in anticancer assays?

A6. The vinyl group enhances membrane permeability and target binding:

- In vitro testing : Evaluate antiproliferative activity against HeLa cells using MTT assays (IC₅₀ typically <10 µM). Compare with non-vinyl analogs to isolate substituent effects .

- Mechanistic studies : Probe tubulin polymerization inhibition via fluorescence-based assays (e.g., colchicine-site binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。